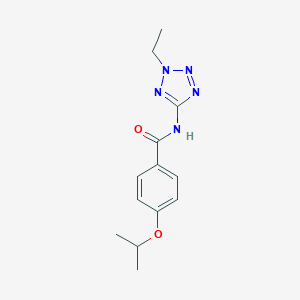
N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide, also known as AZD8931, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for cancer. This compound belongs to the family of EGFR (epidermal growth factor receptor) inhibitors, which are widely used in cancer therapy.
Wirkmechanismus
The mechanism of action of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide involves the inhibition of EGFR and HER2 tyrosine kinase activity, which leads to the inhibition of downstream signaling pathways. This results in the inhibition of cell proliferation and induction of apoptosis (programmed cell death) in cancer cells. N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide has been shown to be more potent than other EGFR inhibitors, such as gefitinib and erlotinib, in preclinical studies.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide has been shown to have other biochemical and physiological effects. For example, the compound has been shown to inhibit angiogenesis (the formation of new blood vessels) and to enhance the immune response against cancer cells. In addition, N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide for lab experiments is its high potency and selectivity for EGFR and HER2. This allows for the study of specific signaling pathways and their role in cancer progression. In addition, the compound has good oral bioavailability, which makes it suitable for in vivo studies. However, one limitation of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide is its low solubility in water, which can make it difficult to prepare solutions for in vitro experiments.
Zukünftige Richtungen
There are several future directions for the development of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide as a cancer therapy. One direction is the combination of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide with other targeted therapies or chemotherapy agents to enhance its anti-cancer activity. Another direction is the development of biomarkers to identify patients who are most likely to benefit from N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide therapy. Finally, the development of more soluble analogs of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide could improve its suitability for in vitro experiments.
Synthesemethoden
The synthesis of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide involves a series of chemical reactions that start with the preparation of 2-ethyl-5-nitro-1H-tetrazole, followed by the reduction of the nitro group to an amino group, and then coupling with 4-(propan-2-yloxy)benzoic acid to form the final product. The synthesis of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide has been described in detail in a patent application by AstraZeneca (WO2012081358A1).
Wissenschaftliche Forschungsanwendungen
N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide has been extensively studied in preclinical models of cancer, including breast, lung, and head and neck cancers. The compound has shown potent inhibitory activity against EGFR and HER2 (human epidermal growth factor receptor 2), two important targets in cancer therapy. In addition, N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide has been shown to inhibit the activation of downstream signaling pathways, such as AKT and ERK, which are involved in cell proliferation and survival.
Eigenschaften
Produktname |
N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide |
|---|---|
Molekularformel |
C13H17N5O2 |
Molekulargewicht |
275.31 g/mol |
IUPAC-Name |
N-(2-ethyltetrazol-5-yl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C13H17N5O2/c1-4-18-16-13(15-17-18)14-12(19)10-5-7-11(8-6-10)20-9(2)3/h5-9H,4H2,1-3H3,(H,14,16,19) |
InChI-Schlüssel |
LOBDSSUJCWXCSZ-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)OC(C)C |
Kanonische SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide](/img/structure/B239666.png)

![2-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B239670.png)






![Methyl 2-[(4-bromobenzoyl)amino]benzoate](/img/structure/B239691.png)

![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine](/img/structure/B239699.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine](/img/structure/B239701.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B239704.png)